(s)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline

chiral pharmacology KCNQ2 antagonist enantioselectivity

(S)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline (CAS 1256955-49-3), also known as ML252, is a chiral tetrahydroquinazoline small molecule that functions as a potent, selective antagonist of the neuronal voltage-gated potassium channel KCNQ2 (Kv7.2). The compound emerged from an NIH Molecular Libraries Probe Centers Network (MLPCN) high-throughput screen and was optimized through structure–activity relationship (SAR) studies to yield a chemical probe with defined potency (IC50 = 69 nM at KCNQ2), >40-fold selectivity over the cardiac KCNQ1 (Kv7.1) channel, and demonstrated brain penetration (brain-to-plasma ratio of 1.9 in rat).

Molecular Formula C9H11ClN2
Molecular Weight 182.65 g/mol
Cat. No. B11909743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline
Molecular FormulaC9H11ClN2
Molecular Weight182.65 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C1)N=CN=C2Cl
InChIInChI=1S/C9H11ClN2/c1-6-2-3-7-8(4-6)11-5-12-9(7)10/h5-6H,2-4H2,1H3/t6-/m0/s1
InChIKeyVZQHHXDPAXHZLP-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline (ML252): A Chiral, Brain-Penetrant KCNQ2 Channel Probe for Neuroscience Research Procurement


(S)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline (CAS 1256955-49-3), also known as ML252, is a chiral tetrahydroquinazoline small molecule that functions as a potent, selective antagonist of the neuronal voltage-gated potassium channel KCNQ2 (Kv7.2) [1]. The compound emerged from an NIH Molecular Libraries Probe Centers Network (MLPCN) high-throughput screen and was optimized through structure–activity relationship (SAR) studies to yield a chemical probe with defined potency (IC50 = 69 nM at KCNQ2), >40-fold selectivity over the cardiac KCNQ1 (Kv7.1) channel, and demonstrated brain penetration (brain-to-plasma ratio of 1.9 in rat) [2]. It is supplied as a single (S)-enantiomer with typical purity ≥97%, distinguishing it from racemic or (R)-configured analogs that lack equivalent pharmacological characterization .

Why (S)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline Cannot Be Interchanged with Racemic or Off-the-Shelf KCNQ Modulators


KCNQ potassium channel pharmacology is exquisitely sensitive to both stereochemistry and subtle structural modifications. The (S)-enantiomer (ML252) achieves potent KCNQ2 antagonism (IC50 = 69 nM) with >40-fold selectivity over KCNQ1, whereas the (R)-enantiomer (CAS 1256955-44-8) has no reported KCNQ affinity in public databases [1]. Furthermore, the racemic mixture (CAS 1256955-90-4) is commercially available at lower purity (95%) and lacks any peer-reviewed pharmacological validation . Widely used KCNQ tool compounds such as XE991 and linopirdine exhibit fundamentally different selectivity fingerprints: XE991 is essentially non-selective between KCNQ2 and KCNQ1 (IC50 ratio ~1:7), and linopirdine is equipotent across multiple Kv7 subtypes, making them unsuitable for experiments requiring clean KCNQ2-predominant pharmacology [2]. The quantitative differentiation below demonstrates why generic substitution risks confounding experimental interpretation.

Procurement-Relevant Quantitative Differentiation of (S)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline (ML252) Versus Closest Comparators


Chiral Identity: (S)-Enantiomer vs. (R)-Enantiomer and Racemate — Validated Pharmacology Exists Only for (S)

The (S)-enantiomer (CAS 1256955-49-3, ML252) is the only stereoisomer with published, peer-reviewed KCNQ channel activity. It binds KCNQ2/Q3 with an IC50 of 120 nM in automated patch clamp (CHO cells, 3 min incubation) (BindingDB BDBM50395464) and KCNQ2 homomers with IC50 = 69 nM [1]. A comprehensive search of BindingDB, ChEMBL, and PubMed reveals zero KCNQ affinity data for the (R)-enantiomer (CAS 1256955-44-8) [2]. The racemic mixture (CAS 1256955-90-4) is sold at 95% purity but has no published IC50 values against any KCNQ subtype, making its pharmacological composition undefined . Researchers who require interpretable electrophysiology data must procure the defined (S)-enantiomer.

chiral pharmacology KCNQ2 antagonist enantioselectivity

KCNQ2 vs. KCNQ1 Selectivity: >40-Fold Discrimination Unmatched by Legacy KCNQ Blockers

In a head-to-head IonWorks electrophysiology panel, ML252 inhibited KCNQ2 with IC50 = 0.07 μM and KCNQ1 with IC50 = 2.92 μM, yielding a ~42-fold selectivity window [1]. In contrast, XE991 showed only ~7-fold selectivity (KCNQ2 IC50 = 0.06 μM; KCNQ1 IC50 = 0.40 μM), and linopirdine was essentially equipotent (KCNQ2 IC50 = 0.71 μM; KCNQ1 IC50 = 0.71 μM) [1]. UCL2077 exhibited inverse selectivity (KCNQ2 IC50 = 9.42 μM; KCNQ1 IC50 = 0.06 μM), rendering it a KCNQ1-preferring tool [1]. The >40-fold KCNQ2-over-KCNQ1 window is critical because KCNQ1 (Kv7.1) is the primary cardiac repolarizing channel; compounds with weak KCNQ1 discrimination carry inherent cardiotoxicity risk that confounds in vivo neurophysiology experiments.

KCNQ subtype selectivity cardiac safety ion channel pharmacology

Brain Penetration: In Vivo Rat Brain-to-Plasma Ratio of 1.9 Enables CNS Target Engagement Studies

ML252 demonstrates brain penetration in rat: at 10 mg/kg i.p. (single dose, 1 h post-dose), the brain-to-plasma (B:P) ratio was 1.9, with absolute brain concentration reaching 672 nM — approximately 10-fold above the KCNQ2 IC50 . This property is not shared by many tetrahydroquinazoline KCNQ modulators that lack published CNS exposure data. For comparison, XE991 and linopirdine were developed primarily as in vitro tools; comprehensive rat brain pharmacokinetic data at doses relevant to KCNQ2 target engagement are not available in the primary literature for these comparators [1]. The demonstrated brain penetrance makes ML252 suitable for ex vivo target occupancy and in vivo behavioral pharmacology studies where CNS exposure is a prerequisite.

CNS drug discovery brain penetration in vivo pharmacokinetics

Cytochrome P450 Inhibition Profile: Potent CYP Inhibition Limits Utility in Metabolism Studies — A Liability to Consider at Procurement

ML252 is not a clean probe with respect to cytochrome P450 enzymes. It inhibits CYP1A2 (IC50 = 6.1 nM), CYP3A4 (IC50 = 3.9 nM), CYP2C9 (IC50 = 18.9 nM), and CYP2D6 (IC50 = 19.9 nM) . These sub-100 nM CYP IC50 values mean that at concentrations required for KCNQ2 engagement (69–120 nM), ML252 will simultaneously inhibit major drug-metabolizing enzymes. This is a significant differentiator for experimental design: researchers intending to use ML252 in hepatocyte metabolism assays, co-incubation with CYP-metabolized compounds, or in vivo studies requiring metabolic stability assessment must account for this polypharmacology. In contrast, XE991 has not been profiled in a standardized CYP panel in the primary literature, so its CYP inhibition liability is unknown rather than absent [1].

CYP450 inhibition drug–drug interaction in vitro ADME

SAR-Defined Functional Switch Pharmacology: Antagonist-to-Agonist Conversion at a Single Molecular Site — Unique Chemical Biology Value

SAR studies of the ML252 chemotype revealed that minor structural modifications at a specific site on the tetrahydroquinazoline scaffold can convert the compound from a KCNQ2 antagonist to a KCNQ2 agonist [1]. This functional switch property — where a single molecular change flips the mode of channel modulation — is not described for XE991, linopirdine, or UCL2077, which function exclusively as pore blockers or non-selective inhibitors [2]. This characteristic makes (S)-4-chloro-7-methyl-5,6,7,8-tetrahydroquinazoline a valuable starting point for chemical biology studies investigating KCNQ2 gating mechanisms, allosteric modulation, and biased signaling. Procuring this specific scaffold enables structure–function studies that are impossible with conventional KCNQ blockers that lack analogous functional switch chemistry.

molecular switch KCNQ2 gating modulation chemical biology tool

Commercial Availability and Enantiopurity: Traceable Single (S)-Enantiomer with ≥97% Purity vs. Racemate or Undefined Stereochemistry

The (S)-enantiomer is supplied with defined stereochemistry [(7S)-4-chloro-7-methyl-5,6,7,8-tetrahydroquinazoline, CAS 1256955-49-3] and typical purity of 97% (HPLC) . The (R)-enantiomer (CAS 1256955-44-8) is available at 95% purity but has no verified biological activity, making it unsuitable as a positive control . The racemate (CAS 1256955-90-4) is sold at 95–98% purity but contains an undefined mixture of stereoisomers; without chiral analytical certification, the exact enantiomeric composition is unknown at the point of use . For GLP or publication-grade studies, procurement of the (S)-enantiomer with traceable stereochemical and purity documentation is essential for experimental reproducibility and reviewer acceptance.

enantiopure procurement chemical sourcing quality control

High-Value Research and Procurement Scenarios for (S)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline (ML252)


KCNQ2-Selective Electrophysiology and Neuronal Excitability Studies Requiring Cardiac KCNQ1 Sparing

In whole-cell patch clamp or multielectrode array (MEA) recordings from primary neurons or brain slices, ML252's >40-fold KCNQ2-over-KCNQ1 selectivity (IC50 ratio: 0.07 μM vs. 2.92 μM) allows acute inhibition of neuronal M-current with minimal contamination from cardiac KCNQ1-related off-target effects [1]. This contrasts with XE991, which inhibits KCNQ1 at sub-micromolar concentrations, confounding interpretation in tissues co-expressing KCNQ1 splice variants. Use ML252 at 100–500 nM bath concentration for selective KCNQ2 blockade in hippocampal, cortical, or DRG neuron preparations.

In Vivo CNS Target Engagement and Behavioral Pharmacology with Demonstrated Brain Penetrance

ML252 is suitable for rodent behavioral studies where CNS KCNQ2 inhibition is hypothesized to modulate seizure threshold, pain perception, or neurotransmitter release. At 10 mg/kg i.p., ML252 achieves a brain concentration of 672 nM (B:P ratio 1.9), exceeding the KCNQ2 IC50 by ~10-fold . This enables ex vivo confirmation of target engagement via receptor occupancy assays and correlation with behavioral endpoints (e.g., acoustic startle, formalin test). Legacy blockers XE991 and linopirdine lack published dose-brain exposure datasets for equivalent study designs.

Chemical Biology of KCNQ2 Gating: Exploiting the Functional Switch Chemotype for Allosteric Modulator Discovery

The ML252 scaffold uniquely exhibits antagonist-to-agonist functional conversion through minor structural modifications at a defined molecular site [2]. Medicinal chemistry teams can use (S)-4-chloro-7-methyl-5,6,7,8-tetrahydroquinazoline as a starting point for focused library synthesis to map the KCNQ2 gating domains responsible for mode-switching. This SAR exploration can yield both potent antagonists and agonists from a single chemotype — a capability not offered by XE991, linopirdine, or retigabine-derived scaffolds.

Enantiopure Reference Standard for Chiral Chromatography and Pharmacopoeial Method Development

The defined (7S) stereochemistry and ≥97% purity make this compound suitable as a chiral reference standard for HPLC or SFC method development aimed at resolving the (R)- and (S)-enantiomers of tetrahydroquinazoline-based drug candidates . Procurement of the pure (S)-enantiomer enables establishment of system suitability parameters (resolution, retention time, peak symmetry) required for ICH Q2(R1) analytical validation in pharmaceutical quality control laboratories.

Quote Request

Request a Quote for (s)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.